3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide
Description
This compound (hereafter referred to as the "target compound") is a synthetic small molecule with the molecular formula C₁₈H₁₅ClN₄O₃ and a molecular weight of 358.78 g/mol. It features a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group at position 3 and a propanamide linker terminating in a 6-methoxypyridin-3-yl amine moiety (SMILES: COc1ccc(cn1)NC(=O)CCc1onc(n1)c1ccccc1Cl) . The compound is supplied as a dry powder and adheres to Lipinski’s rule of five, suggesting favorable drug-likeness . Its structural uniqueness lies in the combination of a halogenated aromatic ring and a methoxy-substituted pyridine, which may influence solubility, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C17H15ClN4O3 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C17H15ClN4O3/c1-24-15-8-6-11(10-19-15)20-14(23)7-9-16-21-17(22-25-16)12-4-2-3-5-13(12)18/h2-6,8,10H,7,9H2,1H3,(H,20,23) |
InChI Key |
SYVIQOGTZBCKED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The chlorophenyl group is introduced through a substitution reaction, and the methoxypyridinyl group is added via a coupling reaction. The final step involves the formation of the propanamide linkage under mild conditions to avoid decomposition of the sensitive oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The target compound belongs to a class of 1,2,4-oxadiazole derivatives, which are widely explored for diverse pharmacological activities. Key structural analogs and their properties are summarized below:
Table 1: Comparative Structural and Pharmacological Profiles
*Calculated based on molecular formulas where explicit data were unavailable.
Key Structural Differences and Implications
Aryl Substituents on Oxadiazole Core: The target compound’s 2-chlorophenyl group contrasts with analogs bearing 4-fluorophenyl (C22), 2-chloro-4-fluorophenyl (MA2), or 3-trifluoromethylphenyl (). The 3-isopropyl substituent in Z2194302854 reduces steric hindrance, possibly enabling better interaction with CFTR channels .
Pharmacokinetic and Pharmacodynamic Comparisons
- Lipophilicity : The trifluoromethyl group in ’s compound increases logP compared to the target compound’s chlorophenyl and methoxypyridine groups, which may balance solubility and absorption .
- Receptor Selectivity: CB2-selective compounds (e.g., MA2, 6a) demonstrate that minor substituent changes (e.g., chloro vs. cyano groups) drastically alter receptor affinity . The target compound’s activity remains uncharacterized but could be predicted based on these trends.
Biological Activity
The compound 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide is a member of the oxadiazole family, which has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₂ |
| Molecular Weight | 355.82 g/mol |
| LogP | 4.5 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 53.761 Ų |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other mycobacteria. The mechanism is believed to involve interference with cell wall synthesis and protein synthesis pathways in bacteria.
Antitumor Effects
The compound has also been investigated for its potential antitumor effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases, leading to cell cycle arrest at the S phase. This suggests a potential role as a chemotherapeutic agent in cancer treatment .
Cytotoxicity Studies
A study focusing on related oxadiazole compounds revealed selective cytotoxicity against melanoma cells compared to normal cells. The findings indicated that such compounds could be developed into novel therapeutic agents for treating resistant forms of cancer .
Case Studies and Research Findings
- Antimycobacterial Activity : A study demonstrated that a similar oxadiazole derivative exhibited significant antimycobacterial activity, inhibiting the growth of Mycobacterium bovis with an IC50 value indicating potent efficacy.
- Cytotoxicity in Melanoma : Another research found that a structurally related compound showed a selective cytotoxic effect on human melanoma cells, suggesting potential applications in targeted cancer therapies .
- Mechanism of Action : The compound's mechanism involves disrupting critical biochemical pathways in target cells. In particular, it affects DNA replication and protein synthesis, which are vital for cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
